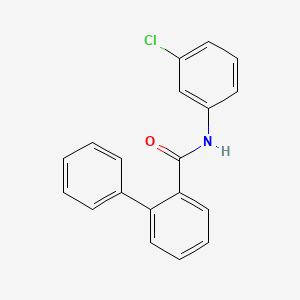
N-(3-chlorophenyl)-2-biphenylcarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)-2-biphenylcarboxamide, also known as CBDA, is a synthetic compound that has recently gained attention in the scientific community due to its potential therapeutic applications. CBDA belongs to the class of compounds known as cannabinoids, which are found in the cannabis plant. However, unlike other cannabinoids, CBDA does not have psychoactive effects and is therefore not classified as a controlled substance.
Wirkmechanismus
N-(3-chlorophenyl)-2-biphenylcarboxamide exerts its effects through the endocannabinoid system, which is a complex network of receptors and signaling molecules that regulate various physiological processes. N-(3-chlorophenyl)-2-biphenylcarboxamide interacts with the CB1 and CB2 receptors, which are found throughout the body, to produce its effects. N-(3-chlorophenyl)-2-biphenylcarboxamide also interacts with other receptors, such as the TRPV1 receptor, which is involved in pain perception and inflammation.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-2-biphenylcarboxamide has been shown to have a variety of biochemical and physiological effects. Studies have shown that N-(3-chlorophenyl)-2-biphenylcarboxamide has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. N-(3-chlorophenyl)-2-biphenylcarboxamide has also been shown to have anti-cancer properties by inducing apoptosis (programmed cell death) in cancer cells. N-(3-chlorophenyl)-2-biphenylcarboxamide has neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-chlorophenyl)-2-biphenylcarboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and is not classified as a controlled substance, making it easier to obtain for research purposes. However, N-(3-chlorophenyl)-2-biphenylcarboxamide has some limitations, including its low solubility in water and its instability under certain conditions. These limitations can make it difficult to use in certain types of experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-(3-chlorophenyl)-2-biphenylcarboxamide. One area of interest is the development of N-(3-chlorophenyl)-2-biphenylcarboxamide-based therapies for the treatment of various diseases, including cancer and neurological disorders. Another area of interest is the development of new synthesis methods for N-(3-chlorophenyl)-2-biphenylcarboxamide that are more efficient and environmentally friendly. Additionally, further research is needed to fully understand the mechanism of action of N-(3-chlorophenyl)-2-biphenylcarboxamide and its potential therapeutic applications.
Synthesemethoden
N-(3-chlorophenyl)-2-biphenylcarboxamide can be synthesized through a variety of methods, including chemical synthesis and biosynthesis. Chemical synthesis involves the reaction of 3-chlorobenzoyl chloride with biphenylamine in the presence of a catalyst to produce N-(3-chlorophenyl)-2-biphenylcarboxamide. Biosynthesis, on the other hand, involves the use of enzymes to convert the precursor compound cannabigerolic acid (CBGA) into N-(3-chlorophenyl)-2-biphenylcarboxamide.
Wissenschaftliche Forschungsanwendungen
N-(3-chlorophenyl)-2-biphenylcarboxamide has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that N-(3-chlorophenyl)-2-biphenylcarboxamide has anti-inflammatory, anti-emetic, and anti-cancer properties. N-(3-chlorophenyl)-2-biphenylcarboxamide has also been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders such as epilepsy and multiple sclerosis.
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-2-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO/c20-15-9-6-10-16(13-15)21-19(22)18-12-5-4-11-17(18)14-7-2-1-3-8-14/h1-13H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHIWLGRHEOTDHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

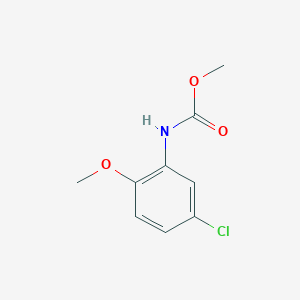
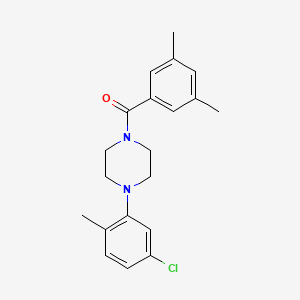

![N'-[(3-chloro-4-methylbenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5845048.png)
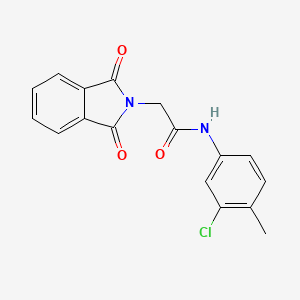
![2,3-dimethylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5845067.png)




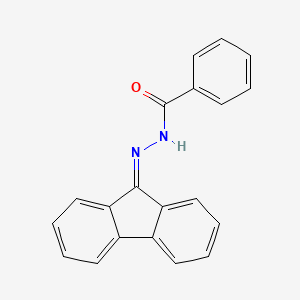
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylphenyl)acetamide](/img/structure/B5845121.png)
![N-{[(2-cyanophenyl)amino]carbonothioyl}-3-methylbutanamide](/img/structure/B5845128.png)
![3,5-dimethyl-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5845133.png)